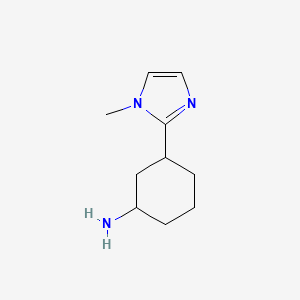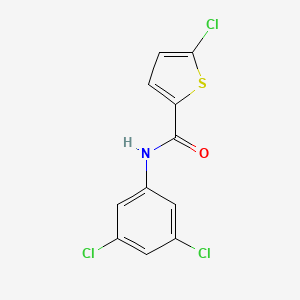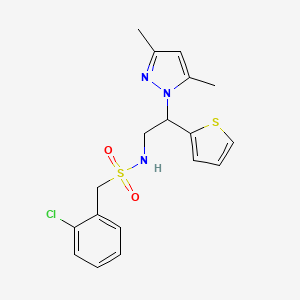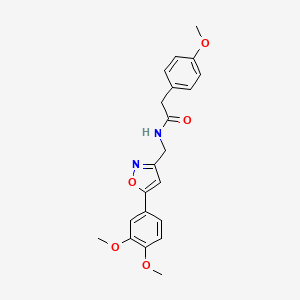![molecular formula C26H28N4O3 B2766988 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 903257-52-3](/img/structure/B2766988.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide” is a derivative of 3,4-dihydroisoquinolin . It has been studied as a potent and selective inhibitor of protein arginine methyltransferases 5 (PRMT5), which is an attractive drug target in the epigenetic field for the treatment of leukemia and lymphoma .
Synthesis Analysis
The synthesis of this compound involves a structure-based approach . While the exact synthesis process for this specific compound is not detailed in the available literature, the synthesis of similar 3,4-dihydroisoquinolin derivatives typically involves reactions with aromatic aldehydes and amines .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Novel Synthesis Approaches : Research has shown the development of new synthetic routes for pyridine and fused pyridine derivatives, including isoquinoline derivatives, which are pivotal for pharmaceutical and materials science applications. For example, compounds synthesized through reactions involving pyridine carbonitrile have been explored for their potential in creating novel therapeutic agents and materials with unique properties (Al-Issa, 2012).
Cyclization and Carbonylation Reactions : Studies have focused on the synthesis of dihydroisoquinolin-1-ones via palladium-catalyzed cyclization and carbonylation reactions. This method highlights the importance of such compounds in synthesizing complex molecules with potential applications in drug discovery and materials science (Ardizzoia et al., 2008).
Biological and Pharmacological Research
Insecticidal Properties : Pyridine derivatives have been studied for their insecticidal properties, demonstrating the potential of these compounds in developing new pest control agents. Such research is crucial for agricultural science and the development of environmentally friendly pesticides (Bakhite et al., 2014).
Luminescent Materials : The development of luminescent materials using pyridine and isoquinoline derivatives has been explored. These materials have applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors, indicating the versatility of these compounds in creating advanced materials for electronics and sensor technology (Tsuboyama et al., 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-18-9-10-24(33-2)22(14-18)29-26(32)25(31)28-16-23(20-8-5-12-27-15-20)30-13-11-19-6-3-4-7-21(19)17-30/h3-10,12,14-15,23H,11,13,16-17H2,1-2H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGWAFQHOGUTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
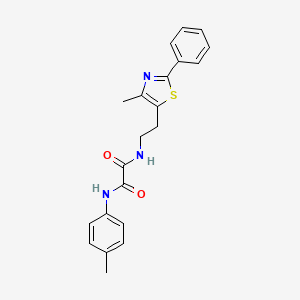
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2766908.png)
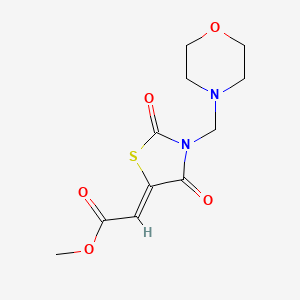

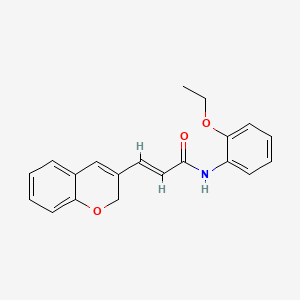
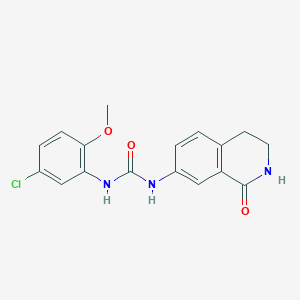

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)

